2-Chloroheptane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

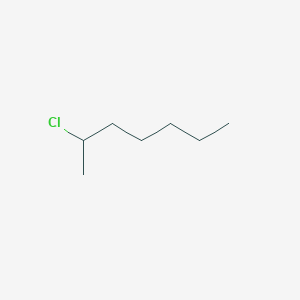

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSLUOSUHFGQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905206 | |

| Record name | 2-Chloroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001-89-4 | |

| Record name | 2-Chloroheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Chloroheptane

This technical guide provides a comprehensive overview of the key physical properties of 2-chloroheptane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate and detailed information for their work. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a visual representation of the experimental workflow.

Core Physical Properties

This compound is a halogenated alkane with the chemical formula C₇H₁₅Cl. Understanding its physical properties is crucial for its application in various chemical syntheses and as a solvent.

Data Summary

The boiling point and density of this compound have been determined and reported in various chemical literature. A summary of these values is presented below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 150 °C | At 760 mmHg[1][2][3][4] |

| 140-141 °C | Not specified | |

| Density | 0.8649 g/cm³ | At 20 °C[5] |

| 0.864 g/cm³ | Not specified[2][3] | |

| 0.87 g/cm³ | Not specified[6][7] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the methodologies for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small quantities of liquid and provides an accurate boiling point measurement.

Apparatus:

-

Heating block or oil bath

-

Small test tube or vial

-

Thermometer

-

Clamps and stand

-

Magnetic stirrer and stir bar (optional, but recommended for even heating)

-

Boiling chips

Procedure:

-

Place a small volume (approximately 0.5-1 mL) of this compound into the test tube along with a boiling chip or a small magnetic stir bar.

-

Position the test tube in the heating block or oil bath.

-

Suspend the thermometer in the test tube, ensuring the bulb is positioned just above the surface of the liquid, in the vapor phase. The thermometer should not touch the sides of the test tube.

-

Gently heat the apparatus. If using a stirrer, ensure a gentle spin rate.

-

Observe the liquid. The boiling point is the temperature at which the liquid boils and a reflux ring of condensing vapor is observed on the walls of the test tube, with the temperature on the thermometer remaining constant.

-

Record the stable temperature as the boiling point. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and common method for its determination is described below.

Apparatus:

-

Analytical balance (accurate to at least 0.001 g)

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Thermometer

-

Beaker

Procedure:

-

Measure and record the mass of the clean and dry graduated cylinder or pycnometer using the analytical balance.

-

Carefully add a known volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated mark. Record the exact volume. When using a graduated cylinder, read the volume from the bottom of the meniscus.

-

Measure and record the combined mass of the graduated cylinder/pycnometer and the this compound.

-

Measure and record the temperature of the this compound, as density is temperature-dependent.

-

Calculate the mass of the this compound by subtracting the mass of the empty container from the combined mass.

-

Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume). For improved accuracy, the procedure should be repeated multiple times, and the average value should be reported.

Visualization of Experimental Workflow

To further clarify the experimental processes, the following diagram illustrates the logical flow for determining the boiling point and density of this compound.

Caption: Workflow for determining the boiling point and density of this compound.

References

2-Chloroheptane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloroheptane (CAS No: 1001-89-4), a key intermediate in organic synthesis. This document outlines its chemical and physical properties, details a common synthetic route with a generalized experimental protocol, and discusses its applications, particularly in the context of pharmaceutical and agrochemical development.

Core Data and Properties

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1001-89-4 | [1][][3][4][5][6] |

| Molecular Formula | C₇H₁₅Cl | [1][][6] |

| Molecular Weight | 134.65 g/mol | [1][3][7] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 150 °C at 760 mmHg | [3] |

| Density | 0.864 g/cm³ | [3] |

| Flash Point | 39.2 °C | [3] |

| Refractive Index | 1.418 | [3] |

| IUPAC Name | This compound | [6] |

| Synonyms | (±)-2-Chloroheptane, 2-Heptyl chloride | [3] |

Synthesis of this compound

This compound, along with its isomers, is commonly synthesized via the free-radical chlorination of heptane. This reaction is typically initiated by ultraviolet (UV) light, which facilitates the homolytic cleavage of chlorine gas (Cl₂) into highly reactive chlorine radicals. The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. Due to the nature of free-radical reactions with alkanes, a mixture of monochlorinated isomers (1-chloroheptane, this compound, 3-chloroheptane, and 4-chloroheptane) is typically produced, as well as di- and polychlorinated products.

Generalized Experimental Protocol for Free-Radical Chlorination of Heptane

Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified chemist based on the specific laboratory equipment and safety procedures in place. All work should be performed in a well-ventilated fume hood.

Materials:

-

n-Heptane

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride - Caution: Toxic and ozone-depleting ) or neat reaction

-

UV lamp (mercury vapor lamp)

-

Reaction vessel with a gas inlet, condenser, and stirrer

-

Gas trap/scrubber containing a sodium thiosulfate or sodium hydroxide solution to neutralize excess chlorine.

-

Washing solution (e.g., 5% sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble the reaction vessel in a fume hood. Charge the flask with n-heptane. If using a solvent, add it at this stage. Ensure the apparatus is equipped with a magnetic stirrer, a condenser cooled with circulating water, and a gas inlet tube that extends below the surface of the liquid. The outlet of the condenser should be connected to a gas scrubber.

-

Initiation: Position the UV lamp to irradiate the reaction vessel. Begin stirring the heptane.

-

Chlorination: Slowly bubble chlorine gas through the stirred heptane solution while irradiating with UV light. The reaction is exothermic, so the rate of chlorine addition should be controlled to maintain a steady reaction temperature. The reaction progress can be monitored by observing the disappearance of the yellow-green color of the chlorine gas.

-

Work-up: Once the desired level of chlorination is achieved (this may be determined by gas chromatography), stop the flow of chlorine and turn off the UV lamp. Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl gas.

-

Neutralization: Transfer the reaction mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize any remaining HCl. Then, wash with water and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent. The resulting mixture of chlorinated heptanes can be separated by fractional distillation to isolate the this compound isomer. The boiling points of the isomers are close, so an efficient distillation column is required.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis.[][3] Its primary utility lies in its ability to act as an alkylating agent in various nucleophilic substitution reactions. This reactivity allows for the introduction of the heptan-2-yl group into a wide range of molecules.

In the context of drug discovery and development, organochlorine compounds are prevalent in many approved pharmaceuticals.[7][8] The incorporation of a chlorine atom into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While this compound itself is not a therapeutic agent, it can be used as a building block in the synthesis of more complex molecules with potential biological activity.[]

Logical Workflow and Reaction Pathways

The following diagrams illustrate the synthesis of this compound and its subsequent reactivity.

References

- 1. Heptane, 2-chloro- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. Heptane, 2-chloro- [webbook.nist.gov]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. This compound | C7H15Cl | CID 34691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloroheptane synthesis from heptan-2-ol mechanism

An In-depth Technical Guide on the Synthesis of 2-Chloroheptane from Heptan-2-ol

Abstract

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, providing a versatile entry point for a wide range of subsequent nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the synthesis of this compound from its corresponding secondary alcohol, heptan-2-ol. We delve into the primary synthetic methodologies, focusing on the underlying reaction mechanisms, experimental protocols, and characterization of the final product. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering a detailed comparison of the prevalent chlorination agents, namely thionyl chloride (SOCl₂) and hydrogen halides (HX), and their implications on reaction outcomes, particularly concerning stereochemistry and potential side reactions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of the reactants, reagents, and products is critical for successful synthesis, purification, and characterization.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| Heptan-2-ol | C₇H₁₆O | 116.20 | 160.4 | 0.817 | 1.421 |

| This compound | C₇H₁₅Cl | 134.65[1][2] | 159-161 | 0.870[3] | 1.420[3] |

| Thionyl Chloride | SOCl₂ | 118.97 | 76 | 1.636 | 1.517 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~ -85 (as gas) | 1.18 (37% aq.) | 1.259 (37% aq.) |

Table 2: Spectroscopic Data for this compound Characterization

| Spectroscopy | Key Signals / Data |

| ¹H NMR | Data available for the proton spectrum.[4] |

| ¹³C NMR | Data available for the carbon spectrum.[5] |

| IR Spectroscopy | IR spectra are available for reference.[6] |

| Mass Spectrometry | Electron ionization mass spectra are available.[2] |

Synthetic Pathways and Core Mechanisms

The conversion of heptan-2-ol, a secondary alcohol, to this compound involves the substitution of the hydroxyl (-OH) group, a poor leaving group, with a chlorine atom. This requires converting the hydroxyl into a better leaving group. Two primary methods are discussed: reaction with thionyl chloride and reaction with hydrochloric acid.

Method 1: Chlorination using Thionyl Chloride (SOCl₂)

The use of thionyl chloride is often the preferred method for converting primary and secondary alcohols into their corresponding alkyl chlorides.[7] This reaction is advantageous as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[8][9]

The mechanism is highly dependent on the reaction conditions, particularly the presence of a base like pyridine.

-

In the Presence of Pyridine (Sₙ2 Mechanism): When pyridine is used as a solvent or a catalyst, the reaction typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[10] This pathway results in the inversion of stereochemistry at the chiral center. The process involves the initial formation of an alkyl chlorosulfite intermediate, followed by a backside attack by a chloride ion. Pyridine neutralizes the HCl generated, preventing side reactions and providing a source of chloride ions.[10][11]

References

- 1. Heptane, 2-chloro- [webbook.nist.gov]

- 2. Heptane, 2-chloro- [webbook.nist.gov]

- 3. labproinc.com [labproinc.com]

- 4. This compound(1001-89-4) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(1001-89-4) IR Spectrum [chemicalbook.com]

- 7. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Show how you would convert (S)-heptan-2-ol to(a) (S)-2-chloroheptane.(b) .. [askfilo.com]

Spectroscopic Analysis of 2-Chloroheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloroheptane (C₇H₁₅Cl), a halogenated alkane. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and industrial applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the unique chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by overlapping multiplets in the aliphatic region. The proton attached to the carbon bearing the chlorine atom (C2) is the most deshielded. The following table summarizes the predicted ¹H NMR spectral data.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.08 | Sextet | 1H | H-2 |

| ~1.75 | Multiplet | 2H | H-3 |

| ~1.52 | Doublet | 3H | H-1 |

| ~1.30 | Multiplet | 6H | H-4, H-5, H-6 |

| ~0.90 | Triplet | 3H | H-7 |

Note: Predicted data is based on computational models. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum of this compound displays seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon atom bonded to the electronegative chlorine atom (C-2) resonates at the lowest field.

| Chemical Shift (δ) ppm | Assignment |

| ~62.5 | C-2 |

| ~40.5 | C-3 |

| ~31.5 | C-5 |

| ~26.5 | C-4 |

| ~25.0 | C-1 |

| ~22.5 | C-6 |

| ~14.0 | C-7 |

Note: Experimental data reported in CDCl₃ solvent[1]. Predicted values are used for a complete assignment.

Experimental Protocol for NMR Spectroscopy

A sample of this compound (~5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions corresponding to C-H and C-Cl bonds.

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2960-2850 | Strong | C-H Stretch | Alkane (CH₃, CH₂, CH) |

| 1465 | Medium | C-H Bend | Alkane (CH₂) |

| 1380 | Medium | C-H Bend | Alkane (CH₃) |

| 850-550 | Medium-Strong | C-Cl Stretch | Alkyl Halide |

Note: These are characteristic ranges. The vapor phase IR spectrum is available in public databases.[1][3]

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid. A drop of the sample is placed between two salt plates (typically NaCl or KBr) to create a thin liquid film. The plates are then mounted in the sample holder of an FT-IR spectrometer and the spectrum is recorded. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. A background spectrum of the empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is typically used, which causes the molecule to fragment in a characteristic pattern, allowing for structural confirmation.

Mass Spectrometry Data

The mass spectrum of this compound shows a molecular ion peak (M⁺) and several fragment ions. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion and any chlorine-containing fragments appear as a pair of peaks (M⁺ and M+2) separated by two m/z units, with a relative intensity ratio of approximately 3:1.

| m/z | Proposed Fragment Ion | Identity |

| 134/136 | [CH₃(CH₂)₄CH(Cl)CH₃]⁺ | Molecular Ion (M⁺) |

| 99 | [C₇H₁₅]⁺ | Loss of Cl radical |

| 91 | [C₅H₁₀Cl]⁺ | Alpha cleavage, loss of C₂H₅ radical |

| 63/65 | [CH₃CHCl]⁺ | Alpha cleavage, loss of C₅H₁₁ radical |

| 56 | [C₄H₈]⁺ | Rearrangement and fragmentation |

| 43 | [C₃H₇]⁺ | Propyl cation |

Note: The base peak is often observed at m/z 43 or 56. Data is compiled from the NIST Mass Spectrometry Data Center.[4]

Experimental Protocol for Mass Spectrometry

Due to its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The components are separated on a capillary column and then introduced into the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a standard method for inducing fragmentation. The mass analyzer separates the resulting ions based on their m/z ratio, and a detector records their abundance.

Visualizations

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for this compound upon electron ionization.

Caption: Proposed mass spectrometry fragmentation of this compound.

General Spectroscopic Analysis Workflow

This diagram outlines a typical workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: General workflow for spectroscopic analysis of a liquid sample.

References

A Technical Guide to the Solubility of 2-Chloroheptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloroheptane in various organic solvents. The information is curated to support research, development, and application of this compound in relevant scientific fields. This document details the theoretical basis for its solubility, presents available solubility data, and outlines a standard experimental protocol for solubility determination.

Introduction to this compound and its Solubility

This compound (C₇H₁₅Cl) is a secondary alkyl halide characterized by a seven-carbon chain with a chlorine atom attached to the second carbon. Its molecular structure, featuring a polar carbon-chlorine bond and a significant nonpolar alkyl chain, dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its miscibility with different solvents. The large nonpolar component of this compound suggests a greater affinity for nonpolar organic solvents, while the polar C-Cl bond may allow for some interaction with more polar organic solvents.

Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, the solubility of structurally similar haloalkanes provides a strong indication of its behavior. Haloalkanes are generally soluble in organic solvents.[1][2] The new intermolecular attractions between haloalkanes and organic solvent molecules have much the same strength as the ones being broken in the separate haloalkane and solvent molecules.[3] The following table summarizes the expected and observed solubility of this compound and related compounds.

| Compound | Solvent | Solubility | Reference |

| This compound | Water | 36.6 mg/L at 25 °C (sparingly soluble) | |

| This compound | General Organic Solvents | Expected to be soluble to very soluble | [1] |

| 2-Chlorohexane | Hexane | Highly Soluble | [4] |

| 2-Chlorohexane | Benzene | Highly Soluble | [4] |

| 2-Chlorohexane | Diethyl Ether | Highly Soluble | [4] |

| 2-Chlorohexane | Ethanol | Very Soluble | [5] |

| 2-Chlorooctane | Diethyl Ether | Very Soluble | [6] |

| 2-Chlorooctane | Ethanol | Very Soluble | [6] |

Theoretical Framework of Solubility

The dissolution of this compound in an organic solvent is governed by the intermolecular forces between the solute and solvent molecules.

As illustrated in Figure 1, for dissolution to occur spontaneously, the energy released from the formation of solute-solvent interactions should be comparable to or greater than the energy required to overcome the existing solute-solute and solvent-solvent interactions, resulting in a negative Gibbs free energy change (ΔG < 0). Given the nonpolar nature of the heptyl chain and the moderate polarity of the C-Cl bond, this compound is expected to be readily soluble in solvents with similar characteristics.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[7] The following protocol is a generalized procedure applicable for determining the solubility of liquid this compound in various organic solvents.

4.1. Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (e.g., ethanol, hexane, acetone)

-

Glass flasks or vials with airtight seals

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

4.2. Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass flask. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.

-

Seal the flask tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

-

Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and agitation speed.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the flask to stand in the constant temperature bath for several hours to allow for complete phase separation.

-

Carefully withdraw an aliquot from the solvent phase (the top or bottom layer, depending on the relative densities) using a syringe. Avoid disturbing the interface or any undissolved solute.

-

For enhanced separation, the withdrawn aliquot can be centrifuged.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique, such as GC-FID.

-

Accurately dilute the aliquot of the saturated solution with the organic solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Calculate the concentration of this compound in the saturated solution by applying the dilution factor to the concentration determined from the calibration curve.

-

4.3. Data Reporting

The solubility should be reported in standard units such as grams per 100 mL (g/100mL) or moles per liter (mol/L) at the specified temperature.

Conclusion

This compound, in line with the behavior of other haloalkanes, exhibits low solubility in water but is expected to be highly soluble in a range of organic solvents, particularly those with low to moderate polarity. This guide provides a foundational understanding of its solubility characteristics and a detailed protocol for its experimental determination. For professionals in research and drug development, this information is crucial for solvent selection in synthesis, purification, and formulation processes involving this compound.

References

- 1. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]

- 2. einsteinclasses.com [einsteinclasses.com]

- 3. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [guidechem.com]

- 6. 2-chlorooctane [chemister.ru]

- 7. researchgate.net [researchgate.net]

Theoretical Conformational Analysis of 2-Chloroheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed theoretical examination of the conformational landscape of 2-chloroheptane, a molecule of interest in synthetic chemistry and as a fragment in larger, biologically active compounds. Understanding the conformational preferences of such chloroalkanes is crucial for predicting their physical properties, reactivity, and interactions within biological systems. This analysis focuses on the rotation around the C2-C3 carbon-carbon bond, which dictates the spatial relationship between the critical chlorine substituent, the terminal methyl group, and the pentyl chain.

Introduction to Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, known as conformations or conformers, often have distinct potential energies. The relative stability of these conformers is governed by a combination of factors, including torsional strain (from eclipsing bonds), steric strain (repulsive interactions between bulky groups), and electronic effects.

For this compound, the key dihedral angle for analysis is that which describes the rotation around the C2-C3 bond. The substituents on C2 are a hydrogen atom, a chlorine atom, and a methyl group. The substituents on C3 are two hydrogen atoms and the remainder of the alkyl chain (a pentyl group), which for this analysis will be treated as a single, sterically demanding group (R).

Computational Methodology

While no specific experimental data for the conformational analysis of this compound is readily available in the literature, a standard and reliable method for determining the relative energies of its conformers is through ab initio or Density Functional Theory (DFT) calculations. A typical high-level computational protocol would involve:

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Method: Density Functional Theory (DFT) is a common choice due to its balance of accuracy and computational cost. A popular functional for this type of analysis is B3LYP, which incorporates both exchange and correlation effects.

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) would be appropriate. This set is flexible enough to accurately describe the electron distribution around the atoms, including the lone pairs on the chlorine atom, and includes polarization functions (d,p) to account for non-spherical electron densities.

-

Procedure:

-

Initial Structure: A starting 3D structure of this compound is built.

-

Potential Energy Scan: The dihedral angle of interest (Cl-C2-C3-R) is systematically rotated in increments (e.g., 15 degrees). At each step, the geometry of the rest of the molecule is optimized to find the lowest energy structure for that constrained dihedral angle.

-

Identification of Minima and Maxima: The resulting energy profile is analyzed to identify the energy minima, which correspond to stable (staggered) conformers, and the energy maxima, which represent the transition states (eclipsed conformations) between them.

-

Frequency Calculations: Full geometry optimization followed by frequency calculations are performed on the identified minima to confirm they are true local minima on the potential energy surface (i.e., have no imaginary frequencies).

-

The logical workflow for such a computational analysis is outlined below.

Key Conformers and Relative Energies

Rotation around the C2-C3 bond in this compound gives rise to three stable staggered conformers (energy minima) and three unstable eclipsed conformers (energy maxima). The primary interactions that determine their relative energies are steric repulsion between the methyl (CH₃), chlorine (Cl), and pentyl (R) groups, and torsional strain from eclipsing bonds.

Based on established principles of conformational analysis, the methyl group is considered to have a greater steric requirement than the chlorine atom. The pentyl group (R) is the bulkiest of all substituents. The relative energies of these conformations can be estimated by summing the energetic costs of the individual gauche and eclipsing interactions.

The table below summarizes the key conformers, the interactions contributing to their strain, and their estimated relative potential energies. The anti-conformer (S1), where the two largest groups (Cl and R) are positioned 180° apart, is set as the reference energy minimum (0.0 kcal/mol).

| Conformer ID | Dihedral Angle (Cl-C2-C3-R) | Type | Key Interactions | Estimated Strain Components (kcal/mol) | Estimated Relative Energy (kcal/mol) |

| S1 | 180° | Staggered (Anti) | gauche (CH₃, H), gauche (H, R), gauche (H, H) | 0 (reference) | 0.0 |

| E1 | 120° | Eclipsed | eclipsing (CH₃, H), eclipsing (Cl, R), eclipsing (H, H) | 1.4 + (2.0 est.) + 1.0 | 4.4 |

| S2 | 60° | Staggered (Gauche) | gauche (CH₃, R), gauche (Cl, H), gauche (H, H) | 1.1 (est.) | 1.1 |

| E2 | 0° | Eclipsed | eclipsing (CH₃, R), eclipsing (Cl, H), eclipsing (H, H) | (3.0 est.) + (0.8 est.) + 1.0 | 4.8 |

| S3 | -60° (300°) | Staggered (Gauche) | gauche (CH₃, H), gauche (Cl, R), gauche (H, H) | 0.5 (est.) | 0.5 |

| E3 | -120° (240°) | Eclipsed | eclipsing (CH₃, H), eclipsing (Cl, H), eclipsing (H, R) | 1.4 + (0.8 est.) + 1.4 | 3.6 |

Note: Energy values are illustrative estimates based on typical values for similar interactions. H-H eclipse ≈ 1.0 kcal/mol; CH₃-H eclipse ≈ 1.4 kcal/mol; gauche CH₃-Alkyl ≈ 1.1 kcal/mol. Gauche and eclipsing interactions involving Cl and the pentyl group (R) are estimated based on relative steric bulk and electronegativity.

Potential Energy Diagram

The relationship between the dihedral angle and the potential energy of the system can be visualized in a potential energy diagram. The diagram shows the energy barriers that must be overcome for the molecule to rotate from one stable conformation to another. The x-axis represents the dihedral angle of the Cl-C2-C3-R bond, and the y-axis represents the relative potential energy.

Discussion and Conclusion

The theoretical conformational analysis of this compound reveals a dynamic system with three stable staggered conformers.

-

Most Stable Conformer (S1): The anti-conformation, where the chlorine atom and the bulky pentyl group are positioned 180° apart, is the global energy minimum. This arrangement minimizes steric repulsion between the largest substituents on the C2 and C3 carbons.

-

Gauche Conformers (S2 and S3): Two higher-energy gauche conformers exist. Conformer S3, with a gauche interaction between the chlorine and the pentyl group, is predicted to be slightly more stable than S2, which features a more sterically demanding gauche interaction between the methyl and pentyl groups. The lower steric bulk of chlorine compared to a methyl group accounts for this difference.

-

Energy Barriers: The energy barriers (eclipsed transition states) between these conformers are relatively low (3.6 - 4.8 kcal/mol). This indicates that at room temperature, rotation around the C2-C3 bond is rapid, and all stable conformers will be populated, although the more stable anti-conformer (S1) will predominate at equilibrium.

For professionals in drug development, understanding these conformational preferences is vital. The shape of a molecule dictates how it fits into a binding pocket of a protein or receptor. The predominance of the S1 conformer suggests that in a non-polar environment, this compound-like fragments will likely adopt this extended anti-conformation. However, the accessibility of the gauche conformers means the molecule is flexible and can adapt its shape to fit different steric and electronic environments, a key consideration in rational drug design.

An In-depth Technical Guide to the Safe Handling of 2-Chloroheptane

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-chloroheptane, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl | [1][2][3] |

| Molecular Weight | 134.65 g/mol | [1] |

| CAS Number | 1001-89-4 | [1] |

| EC Number | 213-683-7 | [1] |

| Appearance | Colorless to Almost colorless clear liquid | [2] |

| Boiling Point | 150.00 °C @ 760.00 mm Hg (estimated) | [4] |

| 140-141 °C | [3] | |

| Melting Point | -69.5 °C (estimate) | [3] |

| Flash Point | 38 °C (100.4 °F) | |

| 39.20 °C (103.00 °F) TCC (estimated) | [4] | |

| Density | 0.8649 g/cm³ @ 20 °C | [3] |

| Specific Gravity | 0.87 | [5] |

| Vapor Pressure | 5.000000 mmHg @ 25.00 °C (estimated) | [4] |

| Solubility | Insoluble (0.036 g/L) @ 25 °C | [2] |

| logP (o/w) | 3.970 (estimated) | [4] |

| Refractive Index | 1.42954 @ 20 °C | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with its flammability and its irritant effects on the skin, eyes, and respiratory system.[1][2]

GHS Classification: [2]

-

Flammable Liquids: Category 3[1]

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2A (Causes serious eye irritation)[1][6]

-

Specific Target Organ Toxicity - Single Exposure: Category 3 (Respiratory system)[1]

The following diagram illustrates the GHS hazard classification for this compound.

Caption: GHS Hazard Classification for this compound.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound necessitates strict adherence to safety protocols to minimize exposure and prevent accidents.

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[8]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2]

-

Ground and bond containers and receiving equipment to prevent static discharge.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.[7]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

General Hygiene:

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.

First-Aid Measures

In the event of exposure to this compound, immediate first aid is crucial. The following workflow outlines the appropriate response measures.

Caption: First-Aid Workflow for this compound Exposure.

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: If on skin or hair, take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[2]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

Ingestion: Rinse mouth. Get medical advice/attention.[6]

Fire-Fighting Measures

This compound is a flammable liquid and vapor.

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[7]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air.[8] Hazardous combustion products include carbon oxides and hydrogen chloride gas.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

In case of a spill or release, follow these procedures:

-

Personal Precautions: Evacuate the area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Methods for Containment and Cleaning Up: Contain the spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[8]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place, away from heat, sparks, open flames, and hot surfaces.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Detailed toxicological studies on this compound are limited in the provided search results. However, based on its classification, it is known to cause skin and eye irritation and may cause respiratory irritation.[1] No data was available for carcinogenicity, mutagenicity, or reproductive toxicity.

Experimental Protocols

The determination of the physicochemical and toxicological properties presented in safety data sheets follows standardized experimental protocols, typically adhering to guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) or national regulatory bodies. While specific experimental details for this compound were not available in the initial search, the following are examples of standard methodologies that would be used:

-

Flash Point: Determined using either a closed-cup (e.g., Pensky-Martens Closed Cup Tester, ASTM D93) or open-cup (e.g., Cleveland Open Cup Tester, ASTM D92) method. The closed-cup method is generally preferred for more volatile liquids.

-

Boiling Point: Measured according to OECD Guideline 103, which involves distillation of the liquid and recording the temperature at which it boils at atmospheric pressure.

-

Skin Irritation/Corrosion: Typically assessed using in vivo methods (OECD Guideline 404) involving the application of the substance to the skin of laboratory animals (usually rabbits) and observing for signs of erythema and edema. In vitro methods using reconstructed human epidermis models are also becoming more common.

-

Eye Irritation/Corrosion: The traditional method is the Draize test (OECD Guideline 405), where the substance is applied to the eyes of rabbits. However, in vitro alternatives such as the Bovine Corneal Opacity and Permeability (BCOP) test are increasingly used.

-

Acute Toxicity: Assessed through oral, dermal, and inhalation routes (OECD Guidelines 420, 402, and 403, respectively) to determine the LD50 (lethal dose for 50% of the test population) or LC50 (lethal concentration for 50% of the test population).

This guide provides a foundation for the safe handling and use of this compound. It is imperative for all personnel to read and understand the specific Safety Data Sheet provided by the manufacturer before working with this chemical. Always adhere to established laboratory safety protocols and use appropriate personal protective equipment.

References

- 1. This compound | C7H15Cl | CID 34691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. This compound, 1001-89-4 [thegoodscentscompany.com]

- 5. labproinc.com [labproinc.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 8. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Thermochemical Properties of 2-Chloroheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroheptane (C₇H₁₅Cl) is a halogenated alkane with applications as a solvent and an intermediate in organic synthesis. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and reaction modeling in various research and development settings, including the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details relevant experimental methodologies, and presents a visualization of its primary reaction pathways.

Core Thermochemical and Physical Properties

The thermochemical and physical properties of this compound are summarized in the tables below. It is important to note that while some data are from experimental measurements, others are estimations or calculations.

Physical Properties of this compound

| Property | Value | Units | Reference/Notes |

| Molecular Formula | C₇H₁₅Cl | - | [1] |

| Molecular Weight | 134.65 | g/mol | [1] |

| CAS Number | 1001-89-4 | - | [2] |

| Boiling Point | 150.0 | °C at 760 mmHg | [3] |

| Melting Point | -69.5 | °C | Estimated[3] |

| Density | 0.864 | g/cm³ at 20 °C | |

| Vapor Pressure | 5.0 | mmHg at 25 °C | [3] |

| Flash Point | 39.2 | °C | [3] |

| Refractive Index | 1.4295 | at 20 °C |

Thermochemical Properties of this compound

| Property | Value | Units | Reference/Notes |

| Enthalpy of Vaporization (ΔvapH) | 44.8 | kJ/mol at 328 K | Experimental[4][5] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -6.31 | kJ/mol | Calculated (Joback Method)[6] |

| Enthalpy of Isomerization to 3-Chloroheptane | 0.15 | kJ/mol (liquid phase) | Experimental[2] |

| Enthalpy of Isomerization to 4-Chloroheptane | 0.38 | kJ/mol (liquid phase) | Experimental[2] |

| Enthalpy of Isomerization from 4-Chloroheptane | -0.4 ± 0.2 | kJ/mol (gas phase) | Experimental[2] |

Note: Critically evaluated thermophysical property data, including ideal gas heat capacity and enthalpy as a function of temperature, are available through the NIST/TRC Web Thermo Tables (WTT)[7]. However, direct access to the full dataset is subscription-based.

Experimental Protocols

Determination of Enthalpy of Combustion

The standard enthalpy of formation of an organic compound is often derived from its enthalpy of combustion, which is determined experimentally using calorimetry. For organochlorine compounds like this compound, specialized techniques are required to handle the corrosive and varied combustion products.

Methodology: Rotating-Bomb Calorimetry

A rotating-bomb calorimeter is the preferred instrument for the precise measurement of the heat of combustion of organochlorine compounds[8].

-

Sample Preparation: A precisely weighed sample of high-purity this compound is encapsulated in a combustible container, such as a gelatin capsule or a polyester bag.

-

Bomb Setup: The sample is placed in a platinum crucible within a corrosion-resistant combustion bomb (e.g., made of a nickel-chromium alloy). A small, known amount of a reducing solution, such as hydrazine dihydrochloride, is added to the bomb to quantitatively reduce all chlorine-containing products to chloride ions in the final solution[8]. A fuse wire is connected to the electrodes and placed in contact with the sample.

-

Combustion: The bomb is sealed, purged of air, and pressurized with a known excess of pure oxygen (typically to around 30 atm). The bomb is then placed in a calorimeter jacket containing a precisely measured quantity of water. After thermal equilibrium is reached, the sample is ignited by passing an electric current through the fuse wire.

-

Rotation and Measurement: Following combustion, the bomb is rotated to ensure complete dissolution and reaction of all combustion products in the aqueous solution, leading to a well-defined final state[8]. The temperature change of the water in the calorimeter is meticulously recorded with a high-precision thermometer.

-

Data Analysis: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid), and corrections for the heat of formation of the aqueous solution of hydrochloric acid and other side reactions. The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

Determination of Heat Capacity

The heat capacity of liquid this compound as a function of temperature can be determined using adiabatic or differential scanning calorimetry.

Methodology: Adiabatic Calorimetry

-

Calorimeter: An adiabatic calorimeter is designed to minimize heat exchange with the surroundings. It consists of a sample cell containing the liquid, a heater, and a temperature sensor, all enclosed in a vacuum-insulated jacket with an adiabatic shield.

-

Measurement: A known quantity of electrical energy is supplied to the heater, causing a small, incremental increase in the temperature of the sample. The temperature is carefully monitored until thermal equilibrium is reached.

-

Calculation: The heat capacity is calculated from the amount of energy supplied and the corresponding temperature rise. Measurements are repeated over the desired temperature range to establish the temperature dependence of the heat capacity[9].

Reaction Pathways of this compound

As a secondary haloalkane, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The predominant pathway is influenced by factors such as the nature of the nucleophile/base, the solvent, and the reaction temperature. A logical diagram of these competing pathways is presented below.

Figure 1: Competing Reaction Pathways of this compound

This diagram illustrates the primary reaction pathways for this compound under different conditions, leading to various substitution and elimination products.

Conclusion

This technical guide has synthesized the available thermochemical and physical data for this compound. While key experimental values for properties such as the standard enthalpy of formation and standard molar entropy are not readily found in the literature, established methodologies for their determination have been outlined. The provided visualization of competing reaction pathways offers a logical framework for understanding the chemical behavior of this compound. For precise thermochemical data, it is recommended to consult critically evaluated databases such as the NIST/TRC Web Thermo Tables. Further experimental work is necessary to definitively establish a complete thermochemical profile for this compound.

References

- 1. This compound | C7H15Cl | CID 34691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptane, 2-chloro- [webbook.nist.gov]

- 3. This compound, 1001-89-4 [thegoodscentscompany.com]

- 4. Heptane, 2-chloro- [webbook.nist.gov]

- 5. Heptane, 2-chloro- [webbook.nist.gov]

- 6. Heptane, 2-chloro- (CAS 1001-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 8. Rotating combustion bomb for precision calorimetry. Heats of combustion of some sulfur-containing compounds (Journal Article) | OSTI.GOV [osti.gov]

- 9. srd.nist.gov [srd.nist.gov]

An In-depth Technical Guide to the Chirality and Enantiomers of 2-Chloroheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 2-chloroheptane, focusing on its chirality, the characteristics of its enantiomers, and the methodologies relevant to their synthesis, separation, and characterization. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines the fundamental principles and established experimental protocols applicable to this and similar chiral haloalkanes.

Introduction to the Chirality of this compound

This compound is a halogenated alkane with the chemical formula C₇H₁₅Cl. The presence of a chlorine atom on the second carbon atom (C2) of the heptane chain renders this carbon a stereocenter. A stereocenter is a carbon atom bonded to four different substituent groups. In the case of this compound, the C2 is bonded to a hydrogen atom (H), a chlorine atom (Cl), a methyl group (-CH₃), and a pentyl group (-CH₂CH₂CH₂CH₂CH₃).

Due to this chiral center, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-2-chloroheptane and (S)-2-chloroheptane according to the Cahn-Ingold-Prelog priority rules. In an achiral environment, enantiomers possess identical physical properties such as boiling point, density, and refractive index.[1] However, they exhibit distinct behavior in the presence of other chiral entities, including their interaction with plane-polarized light and their biological activity.

References

A Technical Guide to 2-Chloroheptane: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chloroheptane, a halogenated alkane used as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document details its commercial availability, typical purity levels, potential impurities, and methodologies for its analysis and purification.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. It is typically offered in research quantities, ranging from grams to kilograms. The most common purity grade available is ≥97%, as determined by gas chromatography (GC). Some suppliers may offer higher purity grades upon request.

Below is a summary of representative commercial suppliers and their typical product specifications.

Table 1: Commercial Availability and Purity of this compound

| Supplier | Product Number | Stated Purity | Available Quantities |

| Sigma-Aldrich | CDS000285 | Not specified; sold "as-is" for early discovery research | Milligrams to grams |

| TCI America | C0852 | >97.0% (GC)[1][2] | 5 mL, 25 mL |

| Fisher Scientific | C08525ML | 97.0+%[2] | 5 mL |

| PubChem | CID 34691 | Sourced from multiple vendors[3] | Varies by vendor |

It is important to note that while many suppliers list a minimum purity, a detailed impurity profile is often not publicly available. A Certificate of Analysis (CoA) should be requested from the supplier for lot-specific purity data and impurity levels.

Potential Impurities

The primary route for the synthesis of this compound is the reaction of 2-heptanol with a chlorinating agent, most commonly hydrochloric acid. Based on this synthetic pathway, several process-related impurities can be anticipated.

Table 2: Potential Impurities in Commercial this compound

| Impurity | Chemical Formula | Origin | Potential Impact |

| 2-Heptanol | C₇H₁₆O | Unreacted starting material | Can interfere with subsequent reactions; may be difficult to remove due to similar boiling point. |

| Heptenes (isomeric mixture) | C₇H₁₄ | Elimination side reaction | Can undergo undesired side reactions in subsequent synthetic steps. |

| 1-Chloroheptane | C₇H₁₅Cl | Isomeric impurity from rearrangement | May lead to the formation of isomeric byproducts in the final product. |

| Diheptyl ether | C₁₄H₃₀O | Etherification side reaction of 2-heptanol | A non-polar impurity that may be carried through subsequent steps. |

The following diagram illustrates the likely synthetic pathway and the origin of key impurities.

Experimental Protocols

Synthesis of this compound from 2-Heptanol

This protocol describes a general procedure for the synthesis of this compound via the reaction of 2-heptanol with hydrochloric acid.

Materials:

-

2-Heptanol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine 2-heptanol and concentrated hydrochloric acid in a 1:2 molar ratio.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and allow the layers to separate. The upper organic layer contains the crude this compound.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

-

Filter to remove the drying agent. The resulting liquid is crude this compound, which can be purified by fractional distillation.

The following diagram outlines the synthesis workflow.

Purification by Fractional Distillation

Fractional distillation is an effective method for purifying this compound from less volatile impurities like unreacted 2-heptanol and more volatile impurities such as heptenes.[4][5][6]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Boiling chips or magnetic stir bar

Procedure:

-

Set up the fractional distillation apparatus in a fume hood.

-

Charge the round-bottom flask with the crude this compound and add boiling chips or a stir bar.

-

Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions.

-

Begin heating the flask gently.

-

Collect the fraction that distills at the boiling point of this compound (approximately 151-153 °C at atmospheric pressure). Discard any initial forerun that distills at a lower temperature, as this may contain more volatile impurities like heptenes.

-

Monitor the temperature at the distillation head. A stable temperature during distillation indicates the collection of a pure fraction.

-

The purity of the collected fractions should be confirmed by GC-MS analysis.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for determining the purity of this compound and identifying any impurities. The following is a general GC-MS protocol that can be adapted for this purpose.[7][8][9][10][11]

Instrumentation and Conditions:

Table 3: GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | VF-624ms or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 40 °C, hold for 5 minRamp: 10 °C/min to 240 °C, hold for 5 min |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV |

| Mass Range | m/z 35-350 |

| Solvent Delay | 3 minutes |

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions for calibration if quantitative analysis of impurities is required.

-

For the analysis of a commercial sample, dilute it to a similar concentration.

Data Analysis:

-

The purity of this compound is determined by the peak area percentage of the main peak in the total ion chromatogram (TIC).

-

Impurities can be identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards.

The general workflow for GC-MS analysis is depicted below.

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for researchers and drug development professionals working with this compound. By understanding its commercial availability, potential impurities, and the appropriate methods for synthesis, purification, and analysis, scientists can ensure the quality and consistency of this important chemical intermediate in their research and development endeavors.

References

- 1. fishersci.ca [fishersci.ca]

- 2. This compound 97.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. This compound | C7H15Cl | CID 34691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Purification [chem.rochester.edu]

- 5. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. benchchem.com [benchchem.com]

- 7. shimadzu.com [shimadzu.com]

- 8. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]

- 11. ijpsr.com [ijpsr.com]

Methodological & Application

Application Note: Formation of Heptan-2-ylmagnesium Chloride from 2-Chloroheptane

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of the Grignard reagent, heptan-2-ylmagnesium chloride, from 2-chloroheptane. Grignard reagents are potent nucleophiles widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The protocol herein details the necessary reagents, equipment, reaction setup, and procedural steps for the successful formation of the target organometallic reagent. Due to the inherent reactivity of Grignard reagents, this procedure emphasizes the critical need for anhydrous conditions and an inert atmosphere to prevent reagent quenching.[4][5]

Reaction Principle and Mechanism

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[6] The reaction with this compound proceeds by reacting it with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF). The surface of the magnesium metal acts as the site for a single electron transfer (SET) to the alkyl halide.[7] This generates a radical anion which then fragments to form an alkyl radical and a halide anion. A second SET from another magnesium atom to the alkyl radical forms the carbanion, which rapidly combines with the magnesium cation and the halide to form the Grignard reagent, heptan-2-ylmagnesium chloride.

The overall reaction is: CH₃(CH₂)₄CHClCH₃ + Mg → CH₃(CH₂)₄CH(MgCl)CH₃

The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to the magnesium nucleophilic and basic.[8][9] This reversal of polarity from the starting alkyl halide is known as "umpolung".[6][9]

Reaction Mechanism Diagram

Caption: Mechanism of Grignard reagent formation via single electron transfer.

Materials and Equipment

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| This compound | Anhydrous, ≥98% | Sigma-Aldrich | Store over molecular sieves. |

| Magnesium Turnings | ≥99.5% | Sigma-Aldrich | Use fresh turnings for best results. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free. From a freshly opened bottle or distilled from sodium/benzophenone. |

| Iodine | Crystal, ACS Reagent | Fisher Scientific | Used as an initiator.[6][10] |

| 1,2-Dibromoethane | Anhydrous, 99% | Acros Organics | Optional initiator. |

| Nitrogen or Argon Gas | High Purity | Local Supplier | For maintaining an inert atmosphere. |

| Dry Ice | N/A | Local Supplier | For cooling bath. |

| Acetone | ACS Grade | Fisher Scientific | For cooling bath. |

Table 2: Equipment

| Equipment | Specification | Notes |

| Three-neck round-bottom flask | 250 mL | Must be flame-dried before use. |

| Reflux condenser | 250 mm jacket | Connect to a water source. |

| Dropping funnel | 100 mL, pressure-equalizing | For slow addition of the alkyl halide. |

| Magnetic stirrer hotplate | Standard | |

| Magnetic stir bar | Teflon-coated | |

| Gas inlet/outlet adapter | With stopcock | To connect to an inert gas line. |

| Septa | Rubber | For sealing ports. |

| Syringes and needles | Various sizes | For transfer of anhydrous solvents and reagents. |

| Schlenk line or manifold | Standard | For handling air-sensitive reagents. |

Experimental Protocol

This protocol outlines the formation of approximately 0.1 mol of heptan-2-ylmagnesium chloride.

Experimental Workflow Diagram

Caption: Step-by-step workflow for Grignard reagent synthesis.

Step-by-Step Procedure

-

Glassware Preparation: Thoroughly clean and flame-dry the 250 mL three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar under vacuum. Allow the glassware to cool to room temperature under a stream of nitrogen or argon.[11]

-

Apparatus Assembly: Assemble the apparatus quickly. Fit the central neck of the flask with the reflux condenser, one side neck with the pressure-equalizing dropping funnel, and the other side neck with a gas inlet adapter sealed with a septum. Ensure all joints are well-sealed. Connect the top of the condenser to a gas bubbler to maintain a positive pressure of inert gas.

-

Reagent Charging:

-

Remove the dropping funnel and quickly add magnesium turnings (2.67 g, 0.11 mol, 1.1 equivalents) to the reaction flask.

-

Add a single, small crystal of iodine. The iodine helps to activate the magnesium surface by chemically removing the passivating magnesium oxide layer.[6][10]

-

Reassemble the apparatus and ensure the inert atmosphere is maintained.

-

-

Solution Preparation: In a separate dry flask, prepare a solution of this compound (13.46 g, 0.10 mol, 1.0 equivalent) in 100 mL of anhydrous THF. Transfer this solution to the dropping funnel using a cannula or a dry syringe.

-

Reaction Initiation:

-

Add approximately 10 mL of the this compound/THF solution from the dropping funnel to the magnesium turnings.

-

Stir the mixture. The reaction may not start immediately. Initiation is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight exotherm.[4]

-

If the reaction does not start, gently warm the flask with a heat gun. If warming is unsuccessful, add 1-2 drops of 1,2-dibromoethane as a further initiator.

-

-

Addition of Alkyl Halide:

-

Once the reaction has been initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating. If the reaction becomes too vigorous, slow the addition and/or cool the flask with a water bath.

-

The total addition time should be approximately 60-90 minutes.

-

-

Reaction Completion:

-

After the addition is complete, the reaction mixture will appear as a cloudy, gray to brown suspension.

-

Continue to stir the mixture and maintain a gentle reflux using the heating mantle for an additional 2-3 hours to ensure all the magnesium has reacted.

-

-

Cooling and Use:

-

Turn off the heating and allow the mixture to cool to room temperature.

-

The resulting solution of heptan-2-ylmagnesium chloride is now ready for use in subsequent reactions. The concentration is approximately 1 M. It is best to use the reagent immediately.

-

Troubleshooting

Table 3: Common Issues and Solutions

| Problem | Possible Cause | Recommended Solution |

| Reaction fails to initiate. | 1. Wet glassware or solvent. 2. Passivated magnesium surface. | 1. Ensure all components are scrupulously dried. 2. Add another small crystal of iodine or a few drops of 1,2-dibromoethane. Crush some magnesium turnings in the flask with a dry glass rod.[12] |

| Reaction starts but then stops. | 1. Insufficient mixing. 2. Low concentration of alkyl halide at the Mg surface. | 1. Increase the stirring rate. 2. Add a small portion of the alkyl halide solution directly to the flask and gently warm. |

| Reaction becomes too vigorous. | Addition of alkyl halide is too fast. | Immediately slow down or stop the addition. Cool the flask with an ice-water bath. |

| Formation of a white precipitate and low yield. | Presence of moisture or oxygen, leading to quenching of the reagent. | Repeat the reaction, ensuring all glassware is flame-dried and the system is kept under a positive pressure of inert gas. |

| Formation of significant amounts of octane (Wurtz coupling). | High local concentration of alkyl halide; reaction temperature too high. | Slow down the rate of addition of the this compound solution. Ensure the reaction maintains only a gentle reflux.[7] |

Safety Precautions

-

Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Never distill to dryness. Always work in a well-ventilated fume hood away from ignition sources.

-

Grignard Reagents: Grignard reagents are highly reactive and react violently with water and protic solvents.[8] They are also corrosive.

-

Reaction Quenching: The reaction should be quenched carefully by slowly adding the reaction mixture to a cooled, stirred solution of a weak acid (e.g., saturated aqueous ammonium chloride). Never add water directly to the Grignard reagent.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves, when performing this procedure.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. leah4sci.com [leah4sci.com]

- 3. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. Khan Academy [khanacademy.org]

- 6. adichemistry.com [adichemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. quora.com [quora.com]

- 10. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 11. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]

- 12. reddit.com [reddit.com]

Application Note: Synthesis of 2-Phenoxyheptane via Williamson Ether Synthesis

Introduction